molecular formula C13H22O B8612172 4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol CAS No. 61693-40-1

4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol

Cat. No.: B8612172
CAS No.: 61693-40-1
M. Wt: 194.31 g/mol
InChI Key: BNZGHWQRSDLGKB-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol is a useful research compound. Its molecular formula is C13H22O and its molecular weight is 194.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61693-40-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3

InChI Key

BNZGHWQRSDLGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1=CCC(C)O)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resulting crude acetoxy compound of formula II (108 g) is dissolved in 400 ml of ethanol (96%) and added dropwise within 10 minutes at 20°-30° C with slight cooling to a suspension of 20 g of sodium borohydride in 600 ml of 96% ethanol. The mixture is then heated until a slight reflux occurs and stirred at this temperature for 15 minutes. The end of the reaction can be detected by a spontaneous colour change from dark-yellow to lemon-yellow. After cooling to room temperature, the cloudy mixture is poured on to saturated ammonium chloride solution/ice and the mixture is extracted with hexane. After the usual washing to neutrality with water and drying over anhydrous sodium sulphate, the solvent is evaporated under a vacuum. There are obtained 96 g of crude 4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol (formula III).
[Compound]
Name
acetoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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